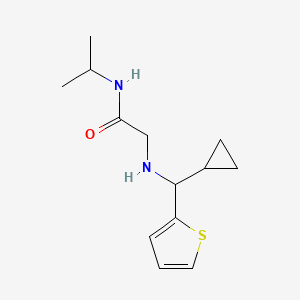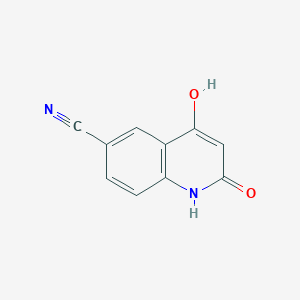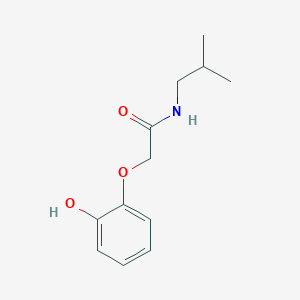![molecular formula C33H31N3O9 B14910885 1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a chromenone moiety, and a dihydrobenzo[d][1,4]dioxin group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chromenone moiety, and the attachment of the dihydrobenzo[d][1,4]dioxin group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules could be explored to understand its effects on cellular processes and pathways.
Medicine: The compound may have therapeutic potential, particularly if it can interact with specific molecular targets involved in disease processes.
Industry: Its chemical properties could be harnessed for the development of new materials or as a precursor for other valuable compounds.
作用机制
The mechanism by which (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- **(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide shares structural similarities with other compounds containing pyrrolidine rings, chromenone moieties, or dihydrobenzo[d][1,4]dioxin groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block for organic electronic materials.
Tertiary butyl esters: Compounds with applications in synthetic organic chemistry.
Uniqueness
The uniqueness of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems
属性
分子式 |
C33H31N3O9 |
|---|---|
分子量 |
613.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H31N3O9/c34-32(40)23(13-19-5-2-1-3-6-19)35-33(41)24-7-4-10-36(24)29(38)18-44-21-15-25(37)30-28(16-21)45-17-22(31(30)39)20-8-9-26-27(14-20)43-12-11-42-26/h1-3,5-6,8-9,14-17,23-24,37H,4,7,10-13,18H2,(H2,34,40)(H,35,41)/t23-,24+/m1/s1 |
InChI 键 |
FCCUWKPTCIBKQH-RPWUZVMVSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)NC(CC6=CC=CC=C6)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)





![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)




![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)


